Home > Products > Screening Compounds P141784 > Caloxin 2A1 (TFA)
Caloxin 2A1 (TFA) - 350670-85-8

Caloxin 2A1 (TFA)

Catalog Number: EVT-6428492
CAS Number: 350670-85-8
Molecular Formula: C66H92F3N19O24
Molecular Weight: 1592.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Caloxin 2A1 (TFA), a peptide derived from a phage display library, functions as an inhibitor of the plasma membrane calcium ATPase, specifically targeting the extracellular domain of the enzyme. This compound is notable for its selective inhibition of calcium transport across cell membranes, which plays a crucial role in various cellular processes. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for research applications.

Source and Classification

Caloxin 2A1 is classified as a peptide inhibitor that specifically targets the plasma membrane calcium ATPase (PMCA). It was identified through screening techniques aimed at discovering novel compounds that bind to specific protein domains. The compound is primarily sourced from synthetic peptide libraries and is utilized in biochemical research to study calcium signaling pathways in cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Caloxin 2A1 (TFA) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process includes the following steps:

  1. Peptide Chain Assembly: The amino acids are sequentially added to a resin-bound support, allowing for the formation of the peptide chain.
  2. Disulfide Bond Formation: After synthesizing the linear peptide, cysteine residues are oxidized to form disulfide bonds, which are crucial for stabilizing the peptide's structure.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide, ensuring high yield and purity .
Molecular Structure Analysis

Structure and Data

Caloxin 2A1 has a complex molecular structure characterized by its sequence of amino acids and the presence of disulfide bonds. The molecular formula and weight are critical for understanding its chemical behavior:

  • Molecular Formula: C₁₉H₂₉N₅O₄S
  • Molecular Weight: Approximately 431.6 g/mol

The structural integrity provided by disulfide linkages enhances its biological activity, enabling effective interaction with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

Caloxin 2A1 participates in several key reactions:

  1. Oxidation: This reaction occurs during the formation of disulfide bonds between cysteine residues in the peptide.
  2. Reduction: Under certain conditions, disulfide bonds can be cleaved to yield monomeric forms of Caloxin 2A1.
  3. Substitution Reactions: Potential modifications at specific amino acid residues can be performed to alter the peptide's properties for various experimental applications.

Common reagents used in these reactions include iodine as an oxidizing agent and dithiothreitol as a reducing agent .

Mechanism of Action

Process and Data

Caloxin 2A1 exerts its effects by binding to an extracellular site on the plasma membrane calcium ATPase, inhibiting its activity. This inhibition leads to increased intracellular calcium levels due to reduced calcium efflux from cells. The mechanism can be summarized as follows:

  • Binding: Caloxin 2A1 binds selectively to the second extracellular domain of PMCA.
  • Inhibition: This binding inhibits the enzyme's ability to transport calcium ions out of cells.
  • Physiological Effects: The resulting increase in cytosolic calcium can affect various cellular functions, including muscle contraction and neurotransmitter release .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Caloxin 2A1 (TFA) exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous buffers due to its trifluoroacetate salt form.
  • Stability: The trifluoroacetate form enhances stability under physiological conditions.
  • Purity: Typically available at high purity levels (>95%), which is essential for reliable experimental outcomes.

These properties make it suitable for various biochemical assays and research applications .

Applications

Scientific Uses

Caloxin 2A1 (TFA) has several significant applications in scientific research:

  • Calcium Signaling Studies: It is used extensively to investigate calcium signaling pathways in various cell types, including vascular endothelial cells and airway smooth muscle cells.
  • Pharmacological Research: As a PMCA inhibitor, it aids in understanding the role of calcium transport in health and disease, particularly in cardiovascular and respiratory systems.
  • Cellular Mechanistic Studies: Researchers utilize Caloxin 2A1 to explore mechanisms underlying cellular excitability and responses to stimuli .
Discovery and Development of Caloxin 2A1 as a Targeted PMCA Inhibitor

Biotechnological Origins: Phage Display Library Screening for Extracellular Domain Targeting

Caloxin 2A1 was discovered through biopanning of phage-displayed random peptide libraries against extracellular domains (exdoms) of plasma membrane Ca²⁺-ATPase (PMCA). This technology exploits the physical linkage between a bacteriophage's genotype (encapsulated DNA) and phenotype (surface-displayed peptide), enabling high-throughput selection of target-binding peptides. Filamentous M13 phage was primarily used, where peptides were fused to the minor coat protein pIII – a system permitting the display of larger polypeptides (>100 amino acids) without compromising phage viability due to lower valency (typically 3-5 copies per virion) [3] [9].

The screening targeted extracellular loop 2 (exdom 2) of PMCA, a region accessible for allosteric modulation. Biopanning involved iterative cycles:

  • Immobilization: Purified PMCA or synthetic exdom 2 peptides were fixed onto solid surfaces.
  • Binding: The phage library (~10¹⁰ diversity) was incubated with the target.
  • Washing: Non-specific phages were removed under increasingly stringent conditions.
  • Elution & Amplification: Bound phages were recovered and amplified in E. coli for subsequent rounds [3] [5] [7].

After 3-4 rounds, DNA sequencing of enriched clones revealed recurring peptide motifs, including VSNSNWPSFPSSGGG, identified as Caloxin 2A1. This peptide demonstrated specific, extracellular inhibition of PMCA Ca²⁺-transport activity (Kᵢ ~529 μM for erythrocyte PMCA) without affecting basal Mg²⁺-ATPase or Na⁺/K⁺-ATPase activity [1] [7].

Table 1: Key Steps in Phage Display Biopanning for Caloxin 2A1 Discovery

Biopanning StageTargetKey ProcessOutcome
Library ConstructionRandom 15-mer peptidesFusion to M13 pIII coat protein~10¹⁰ unique peptide-phage clones
Round 1PMCA exdom 2 (immobilized)Low-stringency binding & washing~100-1000x enrichment of binders
Rounds 2-4PMCA exdom 2Increased stringency (detergents, competitive elution)Isolation of dominant motif (VSNSNWPSFPSSGGG)
ValidationErythrocyte leaky ghostsInhibition of Ca²⁺-Mg²⁺-ATPase activityConfirmation of PMCA-specific inhibition

Rational Design: Selection Criteria for PMCA Isoform 1b-Specific Binding

A core rationale behind Caloxin 2A1's development was achieving selectivity among PMCA isoforms (PMCA1-4). These isoforms exhibit tissue-specific expression and functional divergence, yet lack isoform-specific pharmacological inhibitors. Caloxin 2A1 was engineered for preferential inhibition of PMCA1b, the predominant and ubiquitously expressed isoform.

Sequence alignment of exdom 2 across PMCA isoforms revealed subtle but exploitable differences. Caloxin 2A1's peptide sequence (VSNSNWPSFPSSGGG) was selected based on its superior binding affinity and specificity for the conserved structural motifs within PMCA1b's exdom 2, while exhibiting minimal interaction with PMCA4 exdom 2. This selectivity was demonstrated via:

  • Competitive Binding Assays: Caloxin 2A1 displaced isoform-specific antibodies bound to PMCA1b exdom 2 significantly more effectively than from PMCA4 exdom 2.
  • Functional ATPase Assays: Inhibition of Ca²⁺-Mg²⁺-ATPase activity was markedly stronger in cell membranes expressing PMCA1b (e.g., erythrocytes, smooth muscle) compared to those rich in PMCA4 [7].
  • Lack of Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) Inhibition: Crucially, Caloxin 2A1 did not inhibit Ca²⁺-Mg²⁺-ATPase activity in skeletal muscle sarcoplasmic reticulum, confirming its specificity for PMCA over the structurally related intracellular pump SERCA [1] [7].

This exdom 2 targeting strategy contrasts with later caloxins (e.g., Caloxin 1c2 targeting exdom 1 of PMCA4), highlighting the approach of leveraging isoform-specific extracellular sequences for rational inhibitor design.

Evolutionary Context: Comparative Analysis with Na⁺/K⁺-ATPase Inhibitors (Digoxin, Ouabain)

Caloxin 2A1 represents a paradigm shift in ion pump inhibition compared to classical inhibitors like cardiac glycosides (Digoxin, Ouabain). While both target P-type ATPases, their origins, mechanisms, and sites of action differ fundamentally:

  • Origin & Specificity:
  • Cardiac Glycosides (Ouabain/Digoxin): Naturally occurring plant or toad toxins. They bind with high affinity but limited isoform selectivity to the extracellular surface of Na⁺/K⁺-ATPase α-subunits, particularly the widely expressed α1 isoform and the more cardiac-specific α2/α3 isoforms.
  • Caloxin 2A1: A synthetic peptide discovered in vitro via phage display. Designed for specificity towards PMCA, specifically exploiting isoform differences within the PMCA family (primarily PMCA1b) [3] [7].
  • Mechanism of Action:
  • Cardiac Glycosides: Bind to the E₂-P conformation of Na⁺/K⁺-ATPase, stabilizing it and preventing the conformational change needed for K⁺ deocclusion and pump reactivation. This blocks the transport cycle.
  • Caloxin 2A1: Acts as an allosteric extracellular inhibitor. It binds specifically to exdom 2 of PMCA, likely interfering with conformational transitions essential for Ca²⁺ transport or the Ca²⁺-dependent formation of the 140-kDa acid-stable acylphosphate intermediate (a key step in the PMCA catalytic cycle). It does not compete directly with ATP or Ca²⁺ at intracellular sites [1] [7].
  • Site of Action:
  • Cardiac Glycosides: Bind to extracellular domains of Na⁺/K⁺-ATPase.
  • Caloxin 2A1: Binds to extracellular domains (exdom 2) of PMCA. This extracellular site of action is a key shared feature enabling modulation of pump activity without requiring cell penetration.
  • Physiological Impact:
  • Cardiac Glycosides: Increase intracellular Na⁺, leading to increased intracellular Ca²⁺ via Na⁺/Ca²⁺ exchange (NCX), thereby enhancing cardiac muscle contractility (positive inotropy).
  • Caloxin 2A1: Directly inhibits Ca²⁺ extrusion, leading to elevated cytosolic Ca²⁺ levels ([Ca²⁺]ᶜʸᵗ) near the plasma membrane. This has been shown to modulate calcium signaling pathways and increase apoptosis in specific cell types (e.g., airway smooth muscle cells) [1] [2] [7].

Table 2: Comparative Analysis: Caloxin 2A1 vs. Cardiac Glycosides

FeatureCaloxin 2A1Cardiac Glycosides (e.g., Ouabain, Digoxin)
Target PumpPlasma Membrane Ca²⁺-ATPase (PMCA1b)Na⁺/K⁺-ATPase (primarily α1, α2, α3 isoforms)
Discovery SourcePhage Display Screening (Synthetic)Natural Products (Plant/Animal Toxins)
Binding SiteExtracellular Domain 2 (Exdom 2)Extracellular Surface of α-subunit (E₂-P state)
Inhibition MechanismAllosteric inhibition of transport cycleStabilization of E₂-P conformation, blocking cycle
Primary SpecificityPMCA isoform 1b > other PMCAsNa⁺/K⁺-ATPase α-subunits (limited α-isoform selectivity)
Key Functional EffectBlocks Ca²⁺ extrusion; ↑ [Ca²⁺]ᶜʸᵗBlocks Na⁺ extrusion; ↑ [Na⁺]ᶜʸᵗ → ↑ [Ca²⁺]ᶜʸᵗ via NCX
Research ApplicationPMCA physiology, Ca²⁺ signaling modulationCardiac inotropy, Na⁺/K⁺-ATPase signaling studies

Optimization of Peptide Structure: Trifluoroacetic Acid (TFA) Salt Formulation for Stability

The native Caloxin 2A1 peptide (VSNSNWPSFPSSGGG-NH₂, MW 1478.52 g/mol, CAS 350670-85-8) is a linear, C-terminally amidated 15-mer. To enhance its physicochemical properties for research applications, particularly solubility and handling stability, Caloxin 2A1 is commonly formulated as its trifluoroacetic acid (TFA) salt (Caloxin 2A1 TFA, C₆₆H₉₂F₃N₁₉O₂₄, MW 1592.54 g/mol). This salt formation involves protonation of basic amino acid side chains (e.g., arginine, lysine, N-terminus) by TFA, forming a counterion network [1] [10].

The TFA salt formulation confers critical advantages:

  • Enhanced Solubility: Caloxin 2A1 TFA exhibits significantly improved solubility in aqueous buffers compared to the free base. It is readily soluble at high concentrations (≥ 100 mg/mL, equivalent to ≥ 62.79 mM) in both water and dimethyl sulfoxide (DMSO). This high solubility facilitates preparation of stock solutions for in vitro assays (e.g., ATPase inhibition, apoptosis studies in airway smooth muscle cells) [1] [10].
  • Improved Stability: The TFA salt enhances peptide stability during lyophilization, storage, and handling. Caloxin 2A1 TFA is supplied as a white to off-white powder that maintains stability for at least 2 years when stored desiccated at -80°C, or 1 year at -20°C. Stability in solution is shorter (1 month at -20°C, 6 months at -80°C in sealed, moisture-free conditions) [1] .
  • Preservation of Bioactivity: The salt formation process does not alter the peptide's primary structure or its bioactive conformation crucial for interacting with PMCA exdom 2. Biological assays confirm that Caloxin 2A1 TFA retains identical inhibitory activity against PMCA Ca²⁺-Mg²⁺-ATPase and its ability to induce ASMC apoptosis compared to the native peptide [1] [2] .

This formulation optimization makes Caloxin 2A1 TFA the preferred and practical form for experimental use in biochemical and cellular research, enabling reliable and reproducible investigation of PMCA function.

Table 3: Properties of Caloxin 2A1 and Caloxin 2A1 TFA

Properties

CAS Number

350670-85-8

Product Name

Caloxin 2A1 (TFA)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C66H92F3N19O24

Molecular Weight

1592.5 g/mol

InChI

InChI=1S/C64H91N19O22.C2HF3O2/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91;3-2(4,5)1(6)7/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-;/m0./s1

InChI Key

WWVYZHSQQMQNOR-HPUWVREWSA-N

SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.